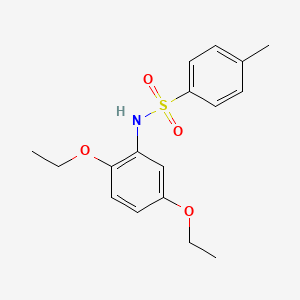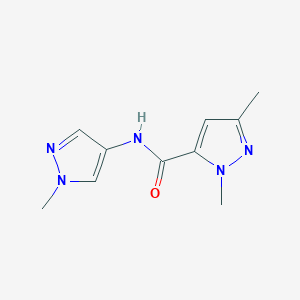
1,3-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide, also known as DMP785, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. DMP785 has been shown to have a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Carboxamide Derivatives : Carboxamide derivatives of similar chemical structures have shown significant cytotoxic activity against various cancer cell lines, offering potential applications in anticancer drug development (Deady et al., 2003).
- Designer Drug Analysis : Detailed structural elucidation of similar designer drugs using NMR and MS techniques aids in understanding their biochemical interactions and potential medical applications (Girreser et al., 2016).
Pharmaceutical Applications
- Anticancer Properties : Compounds structurally related to 1,3-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide exhibit significant anticancer properties, making them candidates for further investigation in cancer therapeutics (Rahmouni et al., 2014).
- Antileukemic Activities : Derivatives of similar pyrazole compounds have shown promising results in the treatment of leukemia, suggesting potential therapeutic applications for related compounds (Earl & Townsend, 1979).
Chemical Reactivity and Synthesis
- Novel Compound Synthesis : Research on similar pyrazole derivatives has led to the synthesis of new compounds with potential applications in various fields of chemistry and pharmacology (Beck & Lynch, 1987).
- Reactivity Studies : Studies on the reactivity of similar pyrazole ligands have contributed to the development of water-soluble pyrazolate rhodium(I) complexes, highlighting the versatility of these compounds in chemical synthesis (Esquius et al., 2000).
Propiedades
IUPAC Name |
2,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-7-4-9(15(3)13-7)10(16)12-8-5-11-14(2)6-8/h4-6H,1-3H3,(H,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIZPQGGQCCNBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CN(N=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2386875.png)

![4-fluorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2386878.png)
![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386879.png)
![2-amino-7-methyl-5-oxo-6-(2-pyridinylmethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2386881.png)
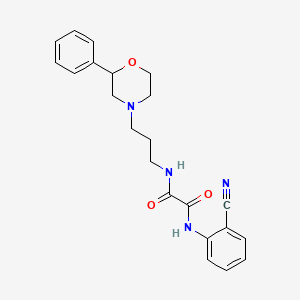
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2386886.png)
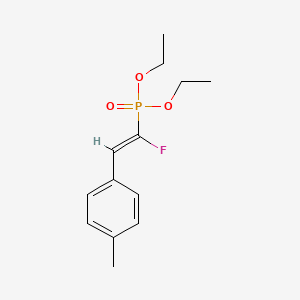
![1,3,7-trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386889.png)
![3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
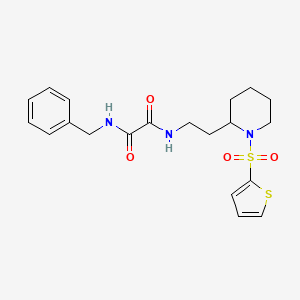
![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2386893.png)
